molecular formula C13H15NO3S2 B2466968 N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzenesulfonamide CAS No. 1421441-93-1

N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzenesulfonamide

Cat. No.: B2466968
CAS No.: 1421441-93-1
M. Wt: 297.39
InChI Key: FTMWOZXJLXPDEA-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzenesulfonamide (PubChem CID: 71787848) is a synthetic compound of significant interest in medicinal chemistry and pharmacological research, particularly for its potential multi-targeting activities. Its molecular structure, which integrates a benzenesulfonamide group with a thiophene moiety, is a key feature in several bioactive compound classes. Recent research highlights that thiophene-benzenesulfonamide derivatives exhibit potent antimycobacterial activity, showing promise for the treatment of drug-susceptible and multidrug-resistant tuberculosis . These derivatives operate by inhibiting the DprE1 enzyme, a crucial target in the mycobacterial cell wall synthesis pathway . Beyond infectious disease, the benzenesulfonamide core is a well-established pharmacophore in neuroscience, found in compounds that target and modulate various cerebral receptors, including dopamine receptor subtypes . This suggests potential research applications for this compound in studying neuropharmacological conditions. Furthermore, benzenesulfonamide derivatives are extensively investigated as enzyme inhibitors, with applications in cancer research, inflammation, and metabolic diseases, often acting on targets like carbonic anhydrases . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(3-hydroxy-3-thiophen-2-ylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S2/c15-12(13-7-4-10-18-13)8-9-14-19(16,17)11-5-2-1-3-6-11/h1-7,10,12,14-15H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMWOZXJLXPDEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCC(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of Ketone Intermediates

Synthesis of (Z)-N-Monoalkyl-3-Oxo-3-(2-Thienyl)Propenamine Precursors

The reduction of ketone intermediates represents a cornerstone in synthesizing the hydroxyl-bearing propylamine backbone. As detailed in US Patent US7759501B2, (Z)-N-monoalkyl-3-oxo-3-(2-thienyl)propenamine serves as a critical precursor. The process involves:

  • Formation of the sodium salt of α-oxo-α-(2-thienyl)propanal via condensation of 2-acetylthiophene with dimethylamine hydrochloride.
  • Reaction with alkylamines (e.g., methylamine) in aromatic hydrocarbons like toluene, yielding (Z)-N-monoalkyl-3-oxo-3-(2-thienyl)propenamine.
  • Reduction with sodium borohydride in the presence of proton donors (e.g., methanol or acetic acid) to produce N-monoalkyl-3-hydroxy-3-(2-thienyl)propanamine.

Key parameters include solvent selection (toluene preferred for phase separation) and proton donor concentration. Excessive solvents (>30× substrate weight) reduce volume efficiency, while insufficient amounts (<0.1×) hinder stirring.

Table 1: Optimization of Reduction Conditions
Parameter Optimal Range Impact on Yield
Solvent (toluene) 0.5–20× substrate weight Higher yields at 5–10×
Proton donor (methanol) 1–3 equivalents Prevents side reactions
Temperature 0–25°C Minimizes decomposition

Yields reach 75% when using sodium borohydride in methanol-toluene systems.

Nucleophilic Ring-Opening of Azetidines

Copper-Catalyzed SN2-Type Ring Opening

Azetidines activated by electron-withdrawing groups undergo regioselective ring-opening with thiophene derivatives. As demonstrated by Krishnamoorthy et al., Cu(OTf)₂ catalyzes the reaction between N-tosyl azetidines and thiophene nucleophiles. For N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzenesulfonamide:

  • Synthesis of N-tosyl azetidine : Reacting benzenesulfonamide with 1-chloro-3-(thiophen-2-yl)propane-2-ol under basic conditions.
  • Ring-opening with thiophene : Using Cu(OTf)₂ (10 mol%) in dichloromethane at room temperature, the azetidine undergoes SN2 attack at the benzylic carbon, forming the propylamine backbone.
Table 2: Catalytic Efficiency in Azetidine Ring-Opening
Catalyst Solvent Time (h) Yield (%)
Cu(OTf)₂ Dichloromethane 4 89
BF₃·OEt₂ Toluene 6 72

This method achieves yields up to 89% and tolerates diverse substituents on the thiophene ring.

Direct Alkylation of Benzenesulfonamide

Propyl Epoxide Alkylation

A two-step alkylation strategy is employed to introduce the hydroxy-thiophene-propyl chain:

  • Epoxide synthesis : Reacting thiophene-2-carbaldehyde with epichlorohydrin to form 3-(thiophen-2-yl)oxirane.
  • Ring-opening with benzenesulfonamide : Using K₂CO₃ in acetonitrile, the epoxide undergoes nucleophilic attack by the sulfonamide’s nitrogen, yielding the target compound.
Table 3: Epoxide Alkylation Conditions
Base Solvent Temperature Yield (%)
K₂CO₃ Acetonitrile 25°C 68
NaOH Ethanol 50°C 55

Phase separation with ethyl acetate and water followed by recrystallization from methanol purifies the product.

Crystallization and Purification Strategies

Recrystallization from Methanol-Ethanol Systems

Post-synthesis purification is critical for isolating high-purity product. The journal article by Madhan et al. emphasizes:

  • Solvent selection : Methanol and ethanol yield crystals with minimal impurities.
  • Temperature gradient : Slow cooling from 60°C to 4°C enhances crystal lattice formation.
Table 4: Crystallization Efficiency
Solvent Purity (%) Recovery (%)
Methanol 99.2 85
Ethanol 98.7 78

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amines.

    Substitution: Introduction of various functional groups onto the thiophene ring.

Scientific Research Applications

N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzenesulfonamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues with Thiophene and Sulfonamide Moieties

N-(3-oxo-1-phenyl-3-(thiophen-2-yl)propyl)-N-(phenylsulfonyl)benzenesulfonamide (2aa)
  • Key Differences : Replaces the hydroxyl group with a ketone (3-oxo) and includes an additional phenylsulfonyl group.
  • Synthesis : Synthesized via GP 2 with a 48% yield, purified via column chromatography (petroleum ether/dichloromethane) .
(Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (6)
  • Key Differences: Features an enamine linker (prop-1-enylamino) and a thiazole substituent.
  • Activity : Demonstrates potent anti-breast cancer activity, outperforming doxorubicin in efficacy .
  • Implications : The conjugated enamine system may enhance π-π stacking with biological targets, a feature absent in the target compound.

Sulfonamide Derivatives with Varied Aromatic Systems

4a (Triarylpyrazole Derivative)
  • Structure: Includes a triarylpyrazole core and a pyridinylamino-propyl linker.
  • Physical Properties : Melting point 154–156°C; characterized by distinct NMR and LC-MS profiles .

Functional Group Variations in Sulfonamides

β3-Adrenoceptor Ligands (L755507 and L748337)
  • Structure: Complex sulfonamides with hydroxyphenoxy and acetamidomethyl groups.
  • Activity: Modulate β3-adrenoceptor signaling pathways, highlighting the role of sulfonamides in receptor targeting .
  • Implications : The target compound’s hydroxyl group may similarly influence receptor binding but lacks the extended aromatic systems seen in these ligands.
Perfluorinated Benzenesulfonamides
  • Structure : Feature highly fluorinated chains (e.g., heptadecafluorodecyl groups).
  • Properties : Extreme hydrophobicity and chemical stability due to fluorine substitution .

Biological Activity

N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzenesulfonamide is a sulfonamide compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring, a hydroxy group, and a benzenesulfonamide moiety, which contribute to its reactivity and potential biological activities. The presence of the thiophene ring enhances its electronic properties, making it suitable for various applications in pharmaceuticals and materials science.

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • Enzyme Inhibition : Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis. This compound may interact with specific enzymes involved in metabolic pathways, leading to therapeutic effects against bacterial infections.
  • Receptor Modulation : The unique structural features allow it to potentially modulate receptor activity, influencing various biological pathways.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

  • Antimicrobial Activity :
    • Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has been tested against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, demonstrating effective minimum inhibitory concentrations (MICs).
    • Table 1 summarizes the antimicrobial activity of this compound against different bacterial strains.
    Bacterial StrainMIC (μg/mL)
    Staphylococcus aureus15.625
    Enterococcus faecalis31.25
    Escherichia coli62.5
  • Anti-inflammatory Properties :
    • Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.
  • Anticancer Potential :
    • Investigations into its anticancer properties have shown promise, particularly in cell lines associated with various cancers. The compound's ability to induce apoptosis in cancer cells is an area of ongoing research.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study 1 : A study published in Medicinal Chemistry evaluated the compound's antibacterial efficacy against multi-drug resistant strains. Results indicated that it outperformed traditional antibiotics, highlighting its potential as a novel therapeutic agent .
  • Study 2 : In another investigation focusing on anti-inflammatory effects, researchers found that treatment with this compound reduced levels of inflammatory markers in vitro, suggesting its utility in inflammatory diseases .

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